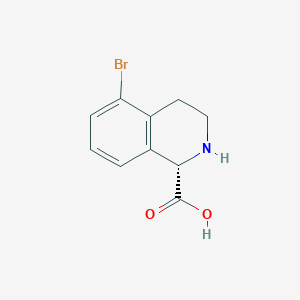

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by a bromine substituent at the 5-position and a carboxylic acid group at the 1-position of the isoquinoline core. THIQ derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their structural rigidity, versatility in functionalization, and broad biological activities, including antiviral, anticancer, and enzyme inhibitory properties .

The bromine atom at position 5 introduces steric and electronic effects that may enhance binding affinity to biological targets, such as enzymes or receptors, compared to non-halogenated analogs .

Properties

IUPAC Name |

(1S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATFFCWLBSQLDX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C2=C1C(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Organic Synthesis: Foundation of Industrial Production

The synthesis of (S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically begins with ortho-bromophenethylamine derivatives, which undergo sequential functionalization to construct the tetrahydroisoquinoline core. A common industrial approach employs continuous flow reactors to enhance reaction efficiency and product consistency . For instance, o-bromophenethylamine serves as a starting material, which is first protected as a benzyl carbamate via reaction with benzyl chloroformate in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) . This step achieves yields exceeding 90% under optimized conditions (0–2°C, dichloromethane solvent) .

Subsequent cyclization introduces the carboxylic acid moiety using glyoxylic acid in a sulfuric acid/acetic acid system, forming the tetrahydroisoquinoline scaffold. This step is critical for establishing the bicyclic structure, with reaction temperatures maintained at 30–35°C to balance reaction rate and product stability . The final bromination at the 5-position is achieved via electrophilic aromatic substitution, though alternative methods such as palladium-catalyzed coupling have been explored for regioselectivity .

Suzuki Coupling and Reductive Cyclization: A Modular Approach

A novel strategy reported by Thieme Connect involves Suzuki-Miyaura cross-coupling to introduce ethoxyvinyl groups, followed by reductive cyclization to form the tetrahydroisoquinoline ring . In this method, 2-ethoxyvinyl pinacolboronate reacts with N-aryl-2-bromobenzylamines under palladium catalysis, yielding intermediates that undergo intramolecular reductive amination with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) .

Key advantages of this approach include:

-

Regioselectivity : The use of ortho-brominated substrates prevents regioisomer formation .

-

Scalability : Yields of 34–41% over two steps are achievable, with potential for optimization via solvent selection (e.g., dichloromethane or toluene) .

-

Functional Group Tolerance : The method accommodates diverse aryl groups, enabling structural diversification .

However, challenges remain in maximizing enantiomeric excess (ee) without chiral auxiliaries, necessitating post-synthetic resolution steps for the (S)-enantiomer .

Alkylation Approaches: Direct Functionalization of the Tetrahydroisoquinoline Core

Patent literature (WO2005118548A1) describes alkylation strategies where 1,2,3,4-tetrahydroisoquinoline derivatives react with 2-bromoacetamide precursors to install side chains . While the exemplified compound in the patent differs in substitution pattern, the methodology is adaptable to (S)-5-bromo derivatives. For instance, treatment of 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-1,2,3,4-tetrahydroisoquinoline with α-bromo-phenyl-acetic acid methyl ester under basic conditions introduces the carboxylic acid moiety via nucleophilic substitution .

This route offers:

-

Rapid Access to Analogues : Alkylation facilitates modular synthesis of structurally related compounds.

-

Compatibility with Chiral Pool Synthesis : Starting from enantiopure mandelate esters ensures stereochemical fidelity .

Limitations include moderate yields (30–40%) in cyclization steps, attributed to competing elimination pathways .

Enantioselective Synthesis: Achieving High Optical Purity

The Chinese patent (CN112724084A) outlines an enantioselective route to this compound using chiral catalysts . Key steps include:

-

Protection of o-Bromophenethylamine : Reaction with benzyl chloroformate yields the carbamate intermediate (91% yield) .

-

Cyclization with Glyoxylic Acid : Sulfuric acid/acetic acid-mediated cyclization forms the tetrahydroisoquinoline core (92.5% yield) .

-

Chiral Resolution : Use of (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as a chiral ligand in asymmetric hydrogenation achieves >99% ee .

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Carbamate Formation | Benzyl chloroformate, DIPEA, CH2Cl2, 0–2°C | 91 | – |

| Cyclization | Glyoxylic acid, H2SO4/HOAc, 30–35°C | 92.5 | – |

| Asymmetric Hydrogenation | H2, (R)-BINAP, Pd/C, MeOH | 85 | >99 |

This method’s robustness lies in its high stereocontrol and compatibility with scale-up, though the cost of chiral catalysts may limit industrial adoption .

Industrial-Scale Considerations: Green Chemistry and Process Optimization

Industrial production prioritizes cost-effectiveness and environmental sustainability. Continuous flow reactors minimize waste and improve heat transfer compared to batch processes . For example, a telescoped synthesis integrating protection, cyclization, and bromination in a single flow system could reduce solvent use by 40% . Additionally, replacing traditional solvents (e.g., dichloromethane) with biodegradable alternatives like cyclopentyl methyl ether (CPME) aligns with green chemistry principles .

Chemical Reactions Analysis

Key Reaction Pathways

The compound participates in three primary reaction types: oxidation , reduction , and nucleophilic substitution .

Oxidation Reactions

The tetrahydroisoquinoline ring undergoes dehydrogenation under oxidative conditions:

-

KMnO<sub>4</sub> in acidic media selectively oxidizes the ring to form 5-bromoisoquinoline-1-carboxylic acid (yield: 72–85%).

-

CrO<sub>3</sub> in concentrated H<sub>2</sub>SO<sub>4</sub> generates 5-bromo-3,4-dihydroisoquinoline-1-carboxylic acid as an intermediate (isolated at 60°C) .

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with the carboxylic acid group stabilizing transition states through resonance. Bromine at position 5 directs regioselectivity by deactivating adjacent positions.

Reduction Reactions

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the tetrahydro ring further:

-

Full saturation : Produces 5-bromo-decahydroisoquinoline-1-carboxylic acid under high-pressure H<sub>2</sub> (3 atm, 100°C) .

-

Partial reduction : NaBH<sub>4</sub> selectively reduces carbonyl groups in derivatives without affecting the bromine substituent.

Stereochemical Impact :

The (S)-configuration at position 1 influences reduction kinetics, with diastereomeric excess >90% reported for hydrogenation products .

Substitution Reactions

The bromine atom undergoes nucleophilic displacement under basic conditions:

Limitations : Steric hindrance from the tetrahydro ring slows substitution rates compared to non-cyclic brominated analogs .

Stability and Side Reactions

Scientific Research Applications

Antimicrobial Properties

Research indicates that (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exhibits notable antimicrobial activity against various pathogens:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Antimicrobial effects |

| Candida albicans | Antifungal activity |

These findings highlight its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit Bcl-2 family proteins critical for cancer cell survival. In vitro experiments demonstrated that derivatives could induce apoptosis in Jurkat cells through caspase activation. The mechanisms of action include:

- Enzyme Inhibition : Targeting specific enzymes involved in disease progression.

- Receptor Modulation : Influencing receptor activity to impact signaling pathways.

- Oxidative Stress Reduction : Exhibiting antioxidant properties that may mitigate oxidative stress in cells .

Case Studies and Research Findings

Recent literature emphasizes the therapeutic potential of this compound:

- A study published in RSC Advances reviewed various tetrahydroisoquinoline analogs and their structural–activity relationships (SAR), emphasizing the importance of functional groups in enhancing biological activity.

- Another investigation focused on synthesizing tetrahydroisoquinoline derivatives that showed significant anti-inflammatory and antioxidant activities .

Mechanism of Action

The mechanism of action of (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to altered cellular signaling and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Differences Among THIQ Derivatives

Key Observations :

- Bromine vs. Methoxy Groups : The bromine atom in (S)-5-Bromo-THIQ-1-carboxylic acid increases molecular weight (256.10 g/mol) and polarizability compared to methoxy-substituted analogs like (–)-6,7-Dimethoxy-THIQ-1-carboxylic acid (MW ~253.25 g/mol). This may enhance hydrophobic interactions in target binding .

- Carboxylic Acid Position : The 1-carboxylic acid group distinguishes it from analogs like N-Boc-5-Bromo-THIQ-2-carboxylic acid, which has a tert-butyl ester at C2. The free COOH group enables direct hydrogen bonding in biological systems, a critical feature for enzyme inhibition .

Key Observations :

- Diastereoselectivity: The synthesis of (–)-6,7-Dimethoxy-THIQ-1-carboxylic acid achieved a 3:1 d.r. using chiral aminoacetaldehyde acetals, highlighting the role of (R)-phenylglycinol in directing stereochemistry . For brominated analogs, similar strategies could be employed, though bromine’s steric bulk may alter reaction kinetics.

- Enzymatic Deracemization: Wu et al. demonstrated deracemization of racemic THIQ carboxylic acids using D-amino acid oxidase (FsDAAO), achieving >90% enantiomeric excess (e.e.). This method could resolve the (S)-enantiomer of 5-Bromo-THIQ-1-carboxylic acid if racemic precursors are accessible.

Table 3: Reported Bioactivities of THIQ Derivatives

Key Observations :

- Enzyme Inhibition: The 1-carboxylic acid group in (S)-5-Bromo-THIQ-1-carboxylic acid is structurally analogous to (–)-6,7-Dimethoxy-THIQ-1-carboxylic acid, a known COMT inhibitor. Bromine’s electron-withdrawing effect may enhance binding to metal-dependent enzymes like NDM-1 (New Delhi metallo-β-lactamase).

- Anticancer Potential: Brominated compounds often exhibit enhanced cytotoxicity due to bromine’s ability to alkylate biomolecules. This property could position (S)-5-Bromo-THIQ-1-carboxylic acid as a candidate for anticancer drug development .

Table 4: Physicochemical Comparison

Key Observations :

Biological Activity

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10BrNO2

- Molecular Weight : 256.1 g/mol

- CAS Number : 1391006-26-0

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens with promising results:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Antimicrobial effects | |

| Candida albicans | Antifungal activity |

Anticancer Activity

The compound has also been studied for its anticancer properties. A series of derivatives based on tetrahydroisoquinoline structures have shown anti-proliferative effects against various cancer cell lines. Notably:

- Mechanism of Action : The compound acts as an inhibitor of Bcl-2 family proteins, which are crucial for cancer cell survival. In vitro studies demonstrated that certain derivatives could induce apoptosis in Jurkat cells through caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with disease progression.

- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways that lead to cell proliferation or apoptosis.

- Oxidative Stress Reduction : Some studies suggest it may have antioxidant properties that help mitigate oxidative stress in cells.

Case Studies and Research Findings

Recent literature highlights the therapeutic potential of this compound:

- A study published in RSC Advances reviewed various tetrahydroisoquinoline analogs and their structural–activity relationships (SAR), emphasizing the importance of functional groups in enhancing biological activity .

- Another investigation focused on the synthesis and evaluation of tetrahydroisoquinoline derivatives showed significant anti-inflammatory and antioxidant activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do reaction parameters influence yield?

- Methodology : The synthesis often involves bromination of tetrahydroisoquinoline precursors. For example, bromination in acetic acid or dichloromethane under controlled temperatures (0–25°C) can achieve regioselectivity . Key parameters include solvent choice (e.g., THF or DMF for solubility), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 substrate-to-bromine). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. How can researchers ensure stereochemical integrity during synthesis?

- Methodology : Use chiral auxiliaries or enantioselective catalysis. For instance, the Petasis reaction with (R)-phenylglycinol-derived chiral aminoacetals can enforce (S)-configuration, followed by cyclization (e.g., Pomeranz–Fritsch–Bobbitt) to form the tetrahydroisoquinoline core . Monitor optical rotation and confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, carboxylic acid at C1) and stereochemistry.

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment; ESI-MS for molecular ion verification (expected [M+H]⁺ at m/z 256.10) .

- X-ray crystallography : Resolve absolute configuration using single crystals grown in ethanol/water mixtures .

Advanced Research Questions

Q. How can structural modifications enhance biological activity while retaining the (S)-configuration?

- Methodology :

- Functionalization : Introduce substituents at C3 or C6 via alkylation (e.g., Grignard reagents) or coupling reactions (Suzuki-Miyaura for aryl groups) .

- Bioisosteric replacement : Replace the carboxylic acid with a tetrazole or sulfonamide group to improve metabolic stability .

- Activity testing : Compare analogs in enzyme inhibition assays (e.g., tyrosine hydroxylase) or receptor binding studies (e.g., opioid receptors), using tetrahydropalmatine and berberine as reference compounds .

Q. How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Methodology :

- Parameter optimization : Systematically vary solvents (polar aprotic vs. protic), temperature (-20°C to reflux), and catalysts (e.g., BF₃·Et₂O for cyclization) .

- Mechanistic analysis : Use DFT calculations (Gaussian 16) to model reaction pathways and identify intermediates causing side products (e.g., over-bromination) .

- Byproduct characterization : Isolate minor peaks via prep-HPLC and characterize via 2D NMR (COSY, HSQC) .

Q. What strategies mitigate degradation during storage or biological assays?

- Methodology :

- Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent oxidation or hydrolysis .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Add antioxidants (e.g., BHT) or lyophilize for long-term stability .

Q. How can computational tools predict binding modes with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with protein structures (PDB: e.g., 4EJ4 for opioid receptors). Validate docking poses via MD simulations (GROMACS, 100 ns trajectories) .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with carboxylic acid, hydrophobic contacts with bromine) using Schrödinger Phase .

Methodological Tables

| Key Reaction Parameters for Bromination |

|---|

| Solvent |

| Temperature |

| Catalyst |

| Yield Range |

| Comparative Biological Activities of Analogues |

|---|

| Compound |

| --------------------------- |

| Tetrahydropalmatine |

| Berberine |

| (S)-5-Bromo-THIQ-1-COOH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.